Rp-8-CPT-cGMPS

cGMP signaling kinase inhibition platelet biology

Rp-8-CPT-cGMPS is the definitive PKG inhibitor for intact-cell and in vivo studies requiring unambiguous PKA/PKG discrimination. The phosphorothioate Rp-configuration blocks PDE hydrolysis while the 8-pCPT group enhances membrane permeability over Rp-cGMPS. DMSO-free aqueous solubility (100 mM) supports safe intrathecal delivery—validated at 5 nM in TCI pain models and 25–200 μg/spinal dose for MAC reduction. Unlike KT5823 (PKC off-target activity) or Rp-8-Br-PET-cGMPS (CNG channel blockade), this compound provides clean PKG inhibition with built-in selectivity validation via the VASP phosphorylation fingerprint (Ser239 inhibition, Ser157 unaffected). For dual PKG/CNG channel studies, its voltage-dependent CNG agonist activity adds unique value.

Molecular Formula C16H16ClN5O6PS2+
Molecular Weight 504.9 g/mol
Cat. No. B10774502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRp-8-CPT-cGMPS
Molecular FormulaC16H16ClN5O6PS2+
Molecular Weight504.9 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)O[P+](O1)(O)S
InChIInChI=1S/C16H15ClN5O6PS2/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11/h1-4,8,10-11,14,23,25,30H,5H2,(H2-,18,20,21,24)/p+1/t8-,10+,11?,14?,29?/m1/s1
InChIKeyOUBFBEIDDZMLBN-MXSLEPDVSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rp-8-CPT-cGMPS: A Competitive cGMP-Dependent Protein Kinase Inhibitor with Defined Pharmacological Profile


Rp-8-CPT-cGMPS (Rp-8-(para-chlorophenylthio)guanosine-3′,5′-cyclic monophosphorothioate, also referred to as Rp-8-pCPT-cGMPS) is a cyclic nucleotide analog that functions as a competitive, cell-permeable inhibitor of cGMP-dependent protein kinases (PKG, also known as cGK) [1]. The compound incorporates three key structural features—a phosphorothioate moiety in the Rp configuration, an 8-(para-chlorophenylthio) substituent on the guanine base, and a sodium or triethylammonium counterion—that collectively confer resistance to phosphodiesterase hydrolysis, enhanced lipophilicity relative to earlier-generation Rp-cGMPS analogs, and selectivity for PKG over cAMP-dependent protein kinase (PKA) [1]. Its molecular formula is C₁₆H₁₄ClN₅NaO₆PS₂ (sodium salt, MW 525.86), and it is primarily employed as a pharmacological tool to dissect cGMP/PKG signaling in intact cells and tissues .

Why Rp-8-CPT-cGMPS Cannot Be Replaced by Generic PKG Inhibitors or Earlier cGMP Antagonist Analogs


Although multiple compounds are marketed as PKG inhibitors or cGMP antagonists, they differ markedly in kinase selectivity, membrane permeability, and metabolic stability, making simple substitution unreliable. The unsubstituted parent compound Rp-cGMPS suffers from low membrane permeability and poor kinase specificity, restricting its use to permeabilized cells or microinjection [1]. The commonly used KT5823, while potent (Ki ≈ 0.23 μM for PKG), is a staurosporine-derived indolocarbazole with off-target activity at PKC (Ki = 4 μM) and limited aqueous solubility, and its reported effects have been questioned due to confounding actions unrelated to PKG inhibition . Rp-8-Br-PET-cGMPS offers superior lipophilicity and PKG potency (Ki ≈ 30 nM) compared to Rp-8-CPT-cGMPS but also potently blocks retinal CNG ion channels (IC₅₀ = 25 μM), introducing a dual pharmacological action that complicates data interpretation in systems co-expressing CNG channels . Thus, the choice among these tools hinges on the specific balance of membrane permeability, aqueous solubility, kinase selectivity, and CNG channel activity required for a given experimental system.

Quantitative Differentiation Evidence for Rp-8-CPT-cGMPS Against Closest Analogs and In-Class Alternatives


PKG Inhibitory Potency: Rp-8-CPT-cGMPS (Ki 0.5 μM) Versus Rp-8-Br-cGMPS (Ki 4 μM) in Biochemical Kinase Assay

In an in vitro phosphorylation assay using the PKG substrate kemptide, Rp-8-CPT-cGMPS inhibited cGMP-dependent protein kinase with a Ki of 0.5 μM [1]. By comparison, the corresponding 8-bromo-substituted analog Rp-8-Br-cGMPS exhibited a Ki of 4 μM against the same kinase, representing an 8-fold lower inhibitory potency [2]. This difference is attributed to the para-chlorophenylthio (pCPT) group at the 8-position, which enhances enzyme affinity relative to the bromo substituent [1][2].

cGMP signaling kinase inhibition platelet biology

Functional Selectivity for PKG over PKA in Intact Human Platelets: Target-Specific VASP Phosphorylation Fingerprint

In intact human platelets, Rp-8-CPT-cGMPS selectively antagonized cGMP-dependent protein kinase (PKG) without affecting cAMP-dependent protein kinase (PKA) activity, as demonstrated in the seminal 1994 characterization study [1]. A subsequent mechanistic study by Jensen et al. (2004) confirmed and refined this selectivity: Rp-8-CPT-cGMPS strongly inhibited PKG-mediated phosphorylation of the 46-kDa vasodilator-stimulated phosphoprotein (VASP) at Ser²³⁹, but did not inhibit thrombin-induced platelet shape change (a PKA-mediated process) nor PKA-mediated VASP Ser¹⁵⁷ phosphorylation [2]. This orthogonal VASP phosphorylation readout—Ser²³⁹ for PKG vs. Ser¹⁵⁷ for PKA—provides direct, functional evidence of PKG selectivity in a native cellular environment, whereas the unsubstituted Rp-cGMPS is explicitly noted by vendors to lack cAMP/cGMP specificity [3].

kinase selectivity VASP phosphorylation platelet signaling

Membrane Permeability Advantage: Rp-8-CPT-cGMPS vs. Rp-cGMPS and Rp-8-Br-cGMPS

Multiple authoritative vendor technical datasheets explicitly state that Rp-8-CPT-cGMPS is 'significantly more lipophilic and membrane permeant as compared to Rp-cGMPS or Rp-8-Br-cGMPS' . The unsubstituted Rp-cGMPS is explicitly described as having 'low membrane permeability' and is recommended only for permeabilized cells or injection techniques [1]. The enhanced lipophilicity of Rp-8-CPT-cGMPS, conferred by the para-chlorophenylthio (pCPT) substituent at the 8-position, enables effective intracellular accumulation at concentrations sufficient for PKG inhibition without the need for membrane permeabilization protocols . However, Rp-8-Br-PET-cGMPS represents a further step in lipophilicity, being described as 'much more lipophilic and membrane-permeant' than Rp-8-CPT-cGMPS , indicating that Rp-8-CPT-cGMPS occupies an intermediate position in the lipophilicity spectrum.

cell permeability lipophilicity intact cell assays

Aqueous Solubility of Rp-8-CPT-cGMPS Sodium Salt: 100 mM in Water Enables Versatile Formulation

The sodium salt form of Rp-8-CPT-cGMPS (CAS 208445-07-2) is soluble to 100 mM in water and to 100 mM in DMSO, as specified in the Tocris/R&D Systems technical datasheet . This high aqueous solubility is notable for a compound bearing a lipophilic para-chlorophenylthio substituent. It contrasts with the more lipophilic Rp-8-Br-PET-cGMPS, for which specific aqueous solubility values are not prominently reported by vendors, consistent with its greater hydrophobicity . The 100 mM aqueous solubility enables preparation of concentrated stock solutions without the need for DMSO, facilitating use in protocols where organic solvent tolerance is limited (e.g., certain primary cell cultures, in vivo infusion preparations, or electrophysiological recordings). Additionally, Santa Cruz Biotechnology reports water solubility of 25 mg/mL (approximately 47.5 mM) for the sodium salt .

solubility formulation in vivo dosing

Resistance to Cyclic Nucleotide Phosphodiesterase Hydrolysis: Class-Level Attribute Shared Across Rp-cGMPS Analogs

Like all Rp-configured cyclic nucleotide phosphorothioates, Rp-8-CPT-cGMPS is resistant to hydrolysis by mammalian cyclic nucleotide-dependent phosphodiesterases (PDEs), thereby avoiding metabolic side effects associated with PDE degradation . This property is shared with Rp-cGMPS, Rp-8-Br-cGMPS, and Rp-8-Br-PET-cGMPS and is conferred by the sulfur atom substitution of the exocyclic oxygen in the cyclic phosphate moiety, which renders the phosphodiester bond resistant to enzymatic cleavage [1]. While this feature does not differentiate Rp-8-CPT-cGMPS from its Rp-analog peers, it distinguishes the entire Rp-phosphorothioate class from conventional cGMP analogs (e.g., 8-Br-cGMP, 8-pCPT-cGMP) that are PDE substrates and thus subject to metabolic breakdown in intact-cell and in vivo experiments [1]. The PDE resistance is a critical design feature for studies requiring sustained PKG antagonism, and its absence in non-phosphorothioate cGMP analogs represents a key functional limitation.

metabolic stability phosphodiesterase resistance cGMP signaling

In Vivo CNS Target Engagement: Intrathecal Rp-8-CPT-cGMPS Reverses cGMP-Driven Nociceptive Hypersensitivity

In a Sprague-Dawley rat model of tumor cell implantation (TCI)-induced pain, intrathecal administration of Rp-8-CPT-cGMPS sodium at 5 nM (once daily for 3 days) significantly suppressed cGMP-cGKI pathway activation and attenuated both thermal hyperalgesia and mechanical allodynia [1]. In a separate in vivo study, intrathecal Rp-8-CPT-cGMPS at doses of 25–200 μg/10 μL produced a dose-dependent decrease in isoflurane minimum alveolar concentration (MAC), with a maximal reduction of 30 ± 5.0% at the 100 μg dose [2]. These in vivo target engagement data demonstrate that the compound reaches pharmacologically effective concentrations in the spinal cord following intrathecal delivery and functionally antagonizes cGMP/PKG signaling in a disease-relevant pain model. While in vivo data are also reported for Rp-8-Br-PET-cGMPS in retinal degeneration models, these two compounds have been tested in distinct anatomical compartments and disease contexts, precluding direct in vivo head-to-head comparison.

in vivo pharmacology pain research CNS penetration

Optimal Research and Procurement Scenarios Where Rp-8-CPT-cGMPS Delivers Differentiated Value


Dissecting PKG vs. PKA Signaling in Intact Platelets and Vascular Preparations

Rp-8-CPT-cGMPS is the tool of choice when experimental designs require clean discrimination between PKG-mediated and PKA-mediated phosphorylation events in intact cell systems. The dual-site VASP phosphorylation fingerprint (inhibition of Ser²³⁹ but not Ser¹⁵⁷) provides built-in selectivity validation without needing separate PKA inhibitor controls . This application leverages the compound's combined advantages of membrane permeability, PDE resistance, and functional PKG selectivity—features not simultaneously available from Rp-cGMPS (poor permeability and specificity) or KT5823 (non-nucleotide chemotype with PKC off-target activity at higher concentrations) .

In Vivo Spinal cGMP/PKG Pharmacology: Pain and Anesthesia Mechanism Studies

Researchers investigating spinal cGMP/PKG signaling in nociception or anesthetic mechanisms can rely on published intrathecal dosing protocols for Rp-8-CPT-cGMPS. The compound has demonstrated functional efficacy at 5 nM intrathecal in a TCI pain model and produced dose-dependent MAC reduction at 25–200 μg/spinal dose . The high aqueous solubility (100 mM in water) facilitates preparation of injectable formulations without DMSO, a critical safety consideration for intrathecal delivery where organic solvents can cause neurotoxicity . This scenario favors Rp-8-CPT-cGMPS over the more lipophilic Rp-8-Br-PET-cGMPS, whose lower aqueous solubility complicates DMSO-free formulation for CNS delivery.

Blood-Brain Barrier and Vascular Permeability Studies in Intact Tissue Models

Rp-8-CPT-cGMPS has been validated as a PKG inhibitor tool in blood-brain barrier (BBB) functional studies. In a murine model, the compound at 100 μmol/L reversed 8-bromo-cGMP (1 μmol/L)-induced changes in transendothelial electrical resistance (TEER) and tight junction protein ZO-1 expression, functionally implicating PKG in cGMP-mediated BBB modulation . The PDE resistance and intermediate lipophilicity of Rp-8-CPT-cGMPS support its use in long-duration tissue barrier assays where sustained PKG inhibition is required—conditions under which non-phosphorothioate cGMP analogs would be metabolically degraded .

Studies Where CNG Channel Agonism Must Be Considered Alongside PKG Inhibition

An important differentiating feature of Rp-8-CPT-cGMPS is its additional activity as a voltage-dependent agonist of cyclic nucleotide-gated (CNG) channels . While this dual activity can complicate interpretation in systems where CNG channels are functionally expressed (e.g., retinal photoreceptors, olfactory sensory neurons), it also makes Rp-8-CPT-cGMPS uniquely suited for studies investigating cGMP signaling crosstalk between PKG and CNG channel pathways. For experiments where CNG channel activation would be confounding, Rp-8-Br-PET-cGMPS—which blocks rather than activates retinal CNG channels (IC₅₀ = 25 μM)—may be preferred . The procurement decision thus depends on whether the experimental system requires a 'pure' PKG inhibitor or a dual PKG inhibitor/CNG channel modulator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rp-8-CPT-cGMPS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.